Karnamicin C2
Description
Structure
2D Structure
Properties
CAS No. |
122535-55-1 |
|---|---|
Molecular Formula |
C17H23N3O5S |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
3-hydroxy-6-[2-(5-hydroxy-4-methylpentyl)-1,3-thiazol-4-yl]-4,5-dimethoxypyridine-2-carboxamide |
InChI |
InChI=1S/C17H23N3O5S/c1-9(7-21)5-4-6-11-19-10(8-26-11)12-15(24-2)16(25-3)14(22)13(20-12)17(18)23/h8-9,21-22H,4-7H2,1-3H3,(H2,18,23) |
InChI Key |
WXKARMGCWFVAPW-UHFFFAOYSA-N |
SMILES |
CC(CCCC1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)CO |
Canonical SMILES |
CC(CCCC1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparison of this compound with E-Series Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | ACE IC₅₀ (μM) | Source Organism |
|---|---|---|---|---|---|
| This compound | C₁₇H₂₃N₃O₅S | 381.45 | Hydroxyl-pyridine, thiazole, methoxy | Not reported | Lechevalieria rhizosphaerae |
| Karnamicin E1 | Not provided | Not provided | Additional hydroxyl group | 0.24 | Lechevalieria rhizosphaerae |
| Karnamicin E6 | Not provided | Not provided | Varied methoxy substitution | 5.81 | Lechevalieria rhizosphaerae |
Note: Structural data for E1-E6 are inferred from , which emphasizes regioselective hydroxylation and methylation as key biosynthetic steps.
Functional Analogs: ACE Inhibitors
Clinically used ACE inhibitors like captopril (IC₅₀ ~20 nM) and enalapril (IC₅₀ ~1 nM) are smaller synthetic molecules with sulfhydryl or carboxylate zinc-binding groups . In contrast, Karnamicins exhibit moderate ACE inhibition (μM range) but may offer improved safety due to their natural origin and structural complexity .
Thiazole-Pyridine Hybrids in Clinical Use
This compound’s thiazole-pyridine scaffold is shared with pharmaceuticals like brompheniramine (antihistamine) and ixabepilone (anticancer agent) . However, these compounds lack ACE inhibitory activity, underscoring this compound’s unique functional versatility.
Table 2: Structural Comparison with Non-ACE Inhibitors
| Compound | Molecular Formula | Key Functional Groups | Primary Use |
|---|---|---|---|
| This compound | C₁₇H₂₃N₃O₅S | Hydroxyl-pyridine, thiazole | ACE inhibition |
| Brompheniramine | C₁₆H₁₉BrN₂ | Benzylamine, pyridine | Antihistamine |
| Ixabepilone | C₂₇H₄₂N₂O₄S | Epothilone analog, thiazole | Chemotherapy |
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are recommended for characterizing the structural integrity of Karnamicin C2?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) to confirm bond connectivity and stereochemistry. Mass spectrometry (MS) with high-resolution electrospray ionization (HR-ESI) validates molecular weight and fragmentation patterns. Pair with X-ray crystallography for absolute configuration verification. For purity assessment, employ reverse-phase HPLC with a C18 column and UV detection at 254 nm, comparing retention times to reference standards. Ensure reproducibility by triplicate runs under controlled conditions .
Q. What in vitro assays are optimal for evaluating the antimicrobial activity of this compound?
- Methodological Answer : Conduct minimum inhibitory concentration (MIC) assays using broth microdilution (CLSI guidelines) against Gram-positive and Gram-negative bacterial panels. Include cytotoxicity assessments via mammalian cell lines (e.g., HEK-293) using MTT or resazurin-based viability assays. Normalize results to positive controls (e.g., vancomycin) and solvent controls. Replicate experiments three times, with statistical analysis via one-way ANOVA to confirm significance (p < 0.05) .
Q. How can researchers validate the stability of this compound under varying storage conditions?
- Methodological Answer : Perform accelerated stability studies by incubating this compound in buffers (pH 4–9) at 40°C/75% relative humidity for 4 weeks. Monitor degradation via HPLC-UV and LC-MS. Use kinetic modeling (Arrhenius equation) to extrapolate shelf life. Compare results to ICH Q1A guidelines for small-molecule pharmaceuticals .
Advanced Research Questions
Q. How should experimental designs address contradictory data on this compound’s mechanism of action across studies?
- Methodological Answer : Apply a multi-modal approach:
- Replication : Repeat prior assays (e.g., protein binding studies) under standardized conditions (temperature, buffer, cell lines).
- Orthogonal assays : Combine surface plasmon resonance (SPR) for binding kinetics with CRISPR-Cas9 gene knockout models to isolate target pathways.
- Meta-analysis : Systematically review literature using PRISMA guidelines to identify confounding variables (e.g., solvent differences, assay sensitivity).
- Collaborative verification : Share samples with independent labs for blinded validation .
Q. What statistical frameworks are suitable for analyzing dose-response heterogeneity in this compound’s efficacy across bacterial strains?
- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. For strain-specific variability, apply mixed-effects modeling with random intercepts for bacterial species. Validate assumptions via residual plots and Akaike information criterion (AIC). If outliers persist, employ non-parametric methods (e.g., Kruskal-Wallis with Dunn’s post-hoc test). Report 95% confidence intervals and effect sizes .
Q. How can researchers optimize the synthetic yield of this compound using design of experiments (DOE)?
- Methodological Answer : Implement a Box-Behnken design to evaluate critical factors (e.g., reaction temperature, catalyst loading, solvent polarity). Set response variables as yield (%) and purity (HPLC area %). Analyze via response surface methodology (RSM) to identify optimal conditions. Confirm robustness with three confirmation runs. Include sensitivity analysis to assess parameter interactions .
Q. What strategies mitigate off-target effects when studying this compound in complex biological systems?
- Methodological Answer :
- Proteome-wide profiling : Use thermal proteome profiling (TPP) to identify non-target protein interactions.
- Transcriptomic analysis : Perform RNA-seq on treated vs. untreated cells to detect dysregulated pathways.
- Chemical proteomics : Employ activity-based protein profiling (ABPP) with this compound-derived probes.
- In silico docking : Cross-validate findings with molecular dynamics simulations to predict binding promiscuity .
Methodological Considerations for Data Integrity
- Literature Review Integration : Use systematic reviews (PRISMA framework) to map existing knowledge gaps. Annotate contradictions using a matrix of study parameters (e.g., assay type, strain variability) .
- Reproducibility Protocols : Pre-register experimental designs on platforms like Open Science Framework. Share raw data (HPLC chromatograms, NMR spectra) in public repositories (e.g., Zenodo) with FAIR principles .
- Ethical Data Presentation : Avoid selective reporting by disclosing all replicates, including failed experiments, in supplementary materials. Use tools like GRAPHpad Prism for transparent data visualization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
